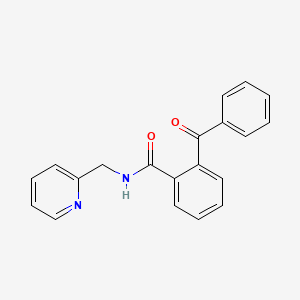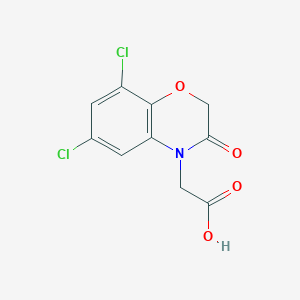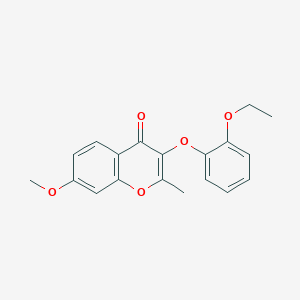
2-benzoyl-N-(2-pyridinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzoyl-N-(2-pyridinylmethyl)benzamide, also known as BPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPB is a small molecule inhibitor that has been shown to modulate various cellular pathways, making it a promising candidate for the treatment of various diseases. In
Mécanisme D'action
2-benzoyl-N-(2-pyridinylmethyl)benzamide is a small molecule inhibitor that modulates various cellular pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition by 2-benzoyl-N-(2-pyridinylmethyl)benzamide leads to the upregulation of various genes involved in cell cycle regulation and apoptosis.
2-benzoyl-N-(2-pyridinylmethyl)benzamide has also been shown to inhibit the activity of protein kinase C (PKC), which is an enzyme that regulates various cellular processes such as cell proliferation, differentiation, and apoptosis. PKC inhibition by 2-benzoyl-N-(2-pyridinylmethyl)benzamide leads to the downregulation of various genes involved in cell survival and proliferation.
Biochemical and Physiological Effects
2-benzoyl-N-(2-pyridinylmethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the aggregation of amyloid beta protein, which is a hallmark of Alzheimer's disease. 2-benzoyl-N-(2-pyridinylmethyl)benzamide has also been shown to protect dopaminergic neurons from oxidative stress, which is a characteristic feature of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-benzoyl-N-(2-pyridinylmethyl)benzamide in lab experiments is its specificity towards HDACs and PKCs. 2-benzoyl-N-(2-pyridinylmethyl)benzamide has been shown to selectively inhibit HDACs and PKCs, making it a useful tool for studying the role of these enzymes in various cellular processes.
One of the limitations of using 2-benzoyl-N-(2-pyridinylmethyl)benzamide in lab experiments is its low solubility in water. 2-benzoyl-N-(2-pyridinylmethyl)benzamide is a hydrophobic compound, making it difficult to dissolve in aqueous solutions. This can limit its use in certain experiments that require water-soluble compounds.
Orientations Futures
There are several future directions for 2-benzoyl-N-(2-pyridinylmethyl)benzamide research. One area of research is in the development of 2-benzoyl-N-(2-pyridinylmethyl)benzamide analogs with improved solubility and potency. Another area of research is in the identification of new cellular pathways that are modulated by 2-benzoyl-N-(2-pyridinylmethyl)benzamide. This could lead to the discovery of new therapeutic targets for the treatment of various diseases.
Conclusion
In conclusion, 2-benzoyl-N-(2-pyridinylmethyl)benzamide is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. 2-benzoyl-N-(2-pyridinylmethyl)benzamide has been shown to modulate various cellular pathways, making it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the potential of 2-benzoyl-N-(2-pyridinylmethyl)benzamide as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-benzoyl-N-(2-pyridinylmethyl)benzamide involves the reaction of 2-bromo-N-(2-pyridinylmethyl)benzamide with benzoyl chloride in the presence of a base. The resulting product is purified using column chromatography to obtain pure 2-benzoyl-N-(2-pyridinylmethyl)benzamide. The yield of 2-benzoyl-N-(2-pyridinylmethyl)benzamide obtained from this method is approximately 40-50%.
Applications De Recherche Scientifique
2-benzoyl-N-(2-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been in cancer treatment. 2-benzoyl-N-(2-pyridinylmethyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It does so by inducing cell cycle arrest and apoptosis in cancer cells. 2-benzoyl-N-(2-pyridinylmethyl)benzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
2-benzoyl-N-(2-pyridinylmethyl)benzamide has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-benzoyl-N-(2-pyridinylmethyl)benzamide has been shown to inhibit the aggregation of amyloid beta protein, which is a hallmark of Alzheimer's disease. It has also been shown to protect dopaminergic neurons from oxidative stress, which is a characteristic feature of Parkinson's disease.
Propriétés
IUPAC Name |
2-benzoyl-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-19(15-8-2-1-3-9-15)17-11-4-5-12-18(17)20(24)22-14-16-10-6-7-13-21-16/h1-13H,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUHFIZPGCLHKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-fluorophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5746946.png)
![{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B5746951.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5746964.png)
![N-benzyl-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5746968.png)

![1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5747007.png)
![17-[(4-methyl-3-nitrobenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5747013.png)

![2-[(benzylamino)methylene]-5-ethoxy-1-benzothiophen-3(2H)-one](/img/structure/B5747018.png)
![2-[(4-chloro-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5747029.png)

![4-[5-(4-propylphenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5747039.png)
